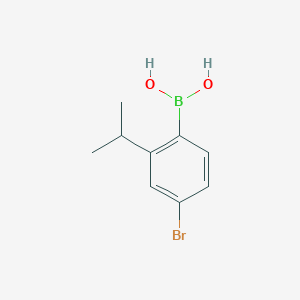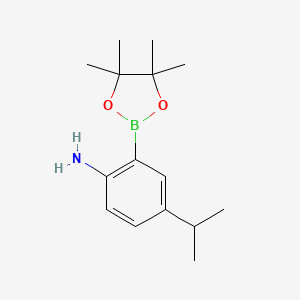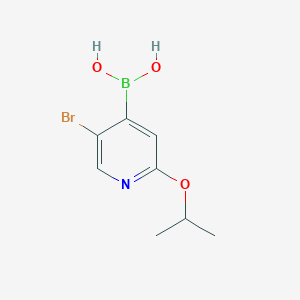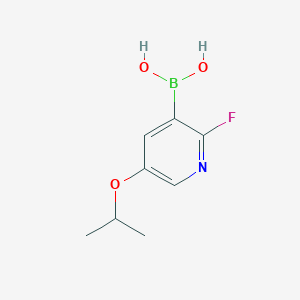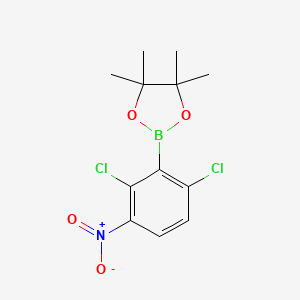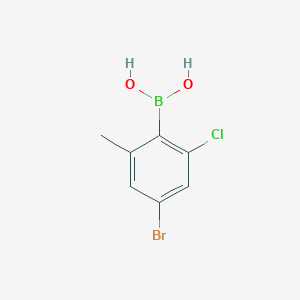
5-Chloro-2-isopropoxypyridine-4-boronic acid
Vue d'ensemble
Description
5-Chloro-2-isopropoxypyridine-4-boronic acid is a chemical compound with the CAS Number: 1451391-05-1 . It has a molecular weight of 215.44 . The IUPAC name for this compound is (5-chloro-2-isopropoxypyridin-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 . This code provides a specific representation of the molecule’s structure.It should be stored at a temperature of 2-8°C . The country of origin is CN .
Applications De Recherche Scientifique
Fluorescence Quenching and Sensing Applications
Boronic acid derivatives, including those similar to 5-Chloro-2-isopropoxypyridine-4-boronic acid, have been studied for their fluorescence quenching properties. This application is essential in the development of fluorescent sensors for detecting biological active substances, which is critical for disease diagnosis and treatment. The interaction of boronic acids with diols or aniline, as explored in the fluorescence quenching studies of boronic acid derivatives, suggests potential applications in creating sensitive and selective sensors for monitoring glucose levels or detecting other bioactive substances in medical diagnostics (Geethanjali et al., 2015).
Chemical Synthesis and Material Science
The synthesis and reactivity of boronic acid derivatives, including halopyridinylboronic acids, have been a subject of interest due to their applications in material science and organic synthesis. These compounds are crucial for Suzuki cross-coupling reactions, a widely used method for creating biaryl compounds, which are essential in developing new materials and pharmaceuticals. The ability of these compounds to undergo Pd-catalyzed coupling with arylhalides opens avenues for generating new pyridine libraries, suggesting a role in the development of novel materials and chemicals (Bouillon et al., 2003).
Biomedical Applications
Boronic acid polymers, by extension, could imply the relevance of boronic acid derivatives in biomedical applications. These polymers have shown promise in HIV treatment, obesity, diabetes, and cancer therapy. The unique reactivity and responsive nature of boronic acid-containing polymers highlight the potential of boronic acid derivatives, like this compound, in developing new biomaterials and therapeutics. This area of research underscores the versatility and significant potential of boronic acid derivatives in medicine and healthcare (Cambre & Sumerlin, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEIVDNZELQFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



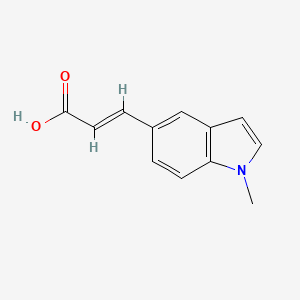
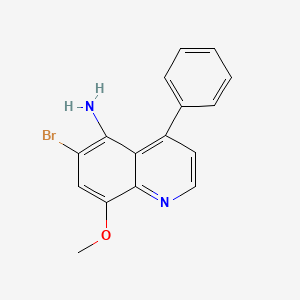
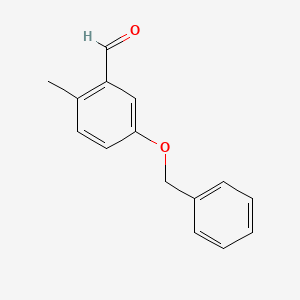
![9,9'-Spirobi[9H-fluoren]-4-amine, N-[1,1'-biphenyl]-4-yl-N-(9,9-dimethyl-9H-fluoren-2-yl)-](/img/structure/B3241001.png)
![2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid](/img/structure/B3241004.png)

